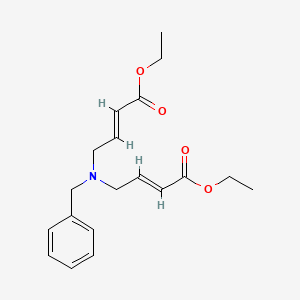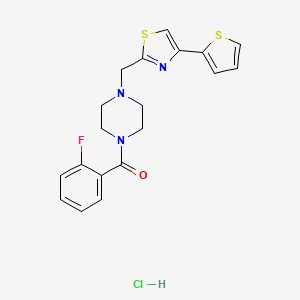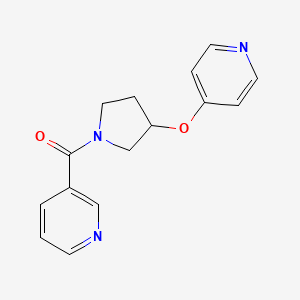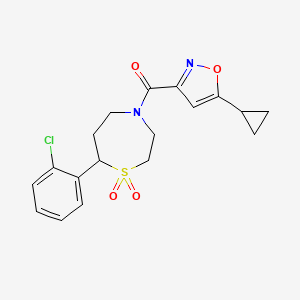
(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate)” is not intended for human or veterinary use but for research purposes only. It is an intermediate in the synthesis of Indisetron (I532500), which is a 5-HT3 receptor antagonist used as an antiemetic agent .
Synthesis Analysis
This compound is an intermediate in the synthesis of Indisetron (I532500), a 5-HT3 receptor antagonist . Unfortunately, the specific synthesis process for “(2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate)” is not available in the sources I found.Molecular Structure Analysis
The molecular formula of “(2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate)” is C11H17NO4 and it has a molecular weight of 227.26.Chemical Reactions Analysis
As mentioned earlier, this compound is an intermediate in the synthesis of Indisetron (I532500), a 5-HT3 receptor antagonist . The specific chemical reactions involving this compound are not detailed in the sources I found.Aplicaciones Científicas De Investigación
Hyperbranched Conjugated Polymers and Chemosensors
Hyperbranched conjugated polymers containing 1,3-butadiene units, which include the (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) structure, are synthesized for various applications. One significant application is their use as ratiometric fluorescence chemosensors for detecting Fe3+ ions. These polymers, due to their structural properties, can act as sensitive and selective sensors for Fe3+ ions in both organic and aqueous solutions (Luo, Yating, Zhang, & Cai, 2017).
Metal–Organic Complexes
Research on metal–organic complexes using flexible dicarboxylate ligands, including derivatives of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate), has led to the development of novel molecular structures. These complexes, assembled with copper ions, exhibit unique structural properties and potential applications in molecular chair-based coordination polymers (Dai et al., 2009).
Synthesis and Structural Analysis
The compound is involved in the synthesis of various organic molecules and polymers. For instance, its derivatives are utilized in the synthesis and structural analysis of different organic compounds, contributing to a better understanding of molecular conformations and interactions (Manolov, Morgenstern, & Hegetschweiler, 2012).
Catalytic Applications
Certain derivatives of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) are used in the development of catalysts for chemical reactions, such as alkoxycarbonylation of alkenes. These catalysts demonstrate high activity and efficiency, significantly impacting both industrial processes and laboratory research (Dong et al., 2017).
Photopolymerization and Material Science
The compound's derivatives have been researched in the context of photopolymerization, contributing to the development of new materials with specific optical and electronic properties. This research is crucial for advancing materials science, particularly in the field of liquid-crystalline materials and photonic applications (Broer, Hikmet, & Challa, 1989).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl (E)-4-[benzyl-[(E)-4-ethoxy-4-oxobut-2-enyl]amino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-3-23-18(21)12-8-14-20(15-9-13-19(22)24-4-2)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3/b12-8+,13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZSUYIWYOYCCQ-QHKWOANTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCN(CC=CC(=O)OCC)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CN(CC1=CC=CC=C1)C/C=C/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)


![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(2-pyridylmethyl)acetamide](/img/structure/B2837687.png)
![Ethyl 2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetate](/img/structure/B2837690.png)
![tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B2837692.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/no-structure.png)

![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837701.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2837702.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2837705.png)
